molecular formula C24H27NO4 B12570584 1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol CAS No. 167700-41-6

1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol

Katalognummer: B12570584
CAS-Nummer: 167700-41-6
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: SHVFBHJXXUTEIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol is a complex organic compound with a unique structure It features an amino group, a propanol backbone, and multiple aromatic rings with methoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol typically involves multi-step organic reactions. One common approach is the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with specific reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and temperature control to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol is unique due to its complex structure, which includes multiple aromatic rings and methoxy groups

Eigenschaften

CAS-Nummer

167700-41-6

Molekularformel

C24H27NO4

Molekulargewicht

393.5 g/mol

IUPAC-Name

1-amino-3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-2-ol

InChI

InChI=1S/C24H27NO4/c1-27-22-12-8-19(9-13-22)24(29-17-21(26)16-25,18-6-4-3-5-7-18)20-10-14-23(28-2)15-11-20/h3-15,21,26H,16-17,25H2,1-2H3

InChI-Schlüssel

SHVFBHJXXUTEIO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.